molecular formula C16H17N5O3 B2679813 1-isopropyl-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1203360-13-7

1-isopropyl-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2679813
CAS No.: 1203360-13-7
M. Wt: 327.344
InChI Key: JRASNGXUYTWAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic chemical compound featuring a dual heterocyclic architecture, comprising a 1,3,4-oxadiazole ring linked to a 1H-pyrazole carboxamide. This structure places it within a class of compounds that have attracted significant interest in medicinal and agrochemical research due to their potential to interact with diverse biological targets. The 1,3,4-oxadiazole moiety is a well-established pharmacophore known for its broad spectrum of biological activities. Notably, 1,3,4-oxadiazole derivatives have been extensively investigated as novel anticancer agents, with demonstrated mechanisms of action that include the inhibition of critical enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase, which are pivotal for cancer cell proliferation and survival . The specific substitution at the 5-position of the 1,3,4-oxadiazole ring with a 3-methoxyphenyl group is a strategic modification that can influence the compound's electronic properties, lipophilicity, and overall binding affinity to target proteins. Furthermore, the molecular framework of this compound shares structural similarities with other patented N-(1,3,4-oxadiazol-2-yl)carboxamide derivatives that have been reported to exhibit potent herbicidal activity . This suggests its potential utility as a valuable chemical probe or building block in agrochemical discovery programs aimed at developing new modes of action for weed control. This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-10(2)21-13(7-8-17-21)14(22)18-16-20-19-15(24-16)11-5-4-6-12(9-11)23-3/h4-10H,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRASNGXUYTWAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Isopropyl-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H17N5O3C_{16}H_{17}N_{5}O_{3} with a molecular weight of 327.34 g/mol. Its structure features a pyrazole ring fused with an oxadiazole moiety, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC16H17N5O3C_{16}H_{17}N_{5}O_{3}
Molecular Weight327.34 g/mol
CAS Number1203360-13-7

Antitumor Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antitumor properties. These derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as telomerase and histone deacetylases (HDAC) .

A study highlighted the effectiveness of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating that the compound can induce apoptosis and enhance the cytotoxic effects of conventional chemotherapy agents like doxorubicin . The potential for synergistic effects suggests that this compound could be developed further for cancer treatment.

Anti-inflammatory and Antibacterial Activities

The compound's structure suggests potential anti-inflammatory and antibacterial properties. Pyrazole derivatives are known for their ability to modulate inflammatory pathways and exhibit antimicrobial activity against various pathogens .

In vitro studies have shown promising results in reducing inflammation markers and inhibiting bacterial growth, indicating that this compound may serve as a lead for developing new anti-inflammatory or antibacterial drugs.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound targets specific enzymes crucial for cancer cell survival and proliferation.
  • Cell Cycle Disruption : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Inflammatory Pathway Modulation : The compound may downregulate pro-inflammatory cytokines, reducing inflammation.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the oxadiazole and pyrazole moieties significantly affect the compound's biological activity. Substituents on the phenyl ring, such as methoxy groups, enhance its lipophilicity and biological efficacy .

Case Studies

A notable case study involved the testing of various pyrazole derivatives in combination with doxorubicin on breast cancer cell lines. The results demonstrated enhanced cytotoxicity when used together compared to doxorubicin alone. This suggests that the compound could improve therapeutic outcomes in resistant cancer types .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds containing oxadiazole and pyrazole derivatives. For instance, various substituted 1,3,4-oxadiazoles have been synthesized and tested for their efficacy against different cancer cell lines. These compounds often exhibit significant inhibitory effects on tumor growth.

Case Study: Anticancer Activity

A study synthesizing multiple 1,3,4-oxadiazole derivatives demonstrated that certain compounds showed promising anticancer activity with GI50 values below 10 µM across various cancer types including breast and lung cancers. Notably, one derivative exhibited a GI50 value of 3.52 µM against leukemia cell lines, indicating strong potential as an anticancer agent .

Antimicrobial Activity

In addition to anticancer applications, derivatives of oxadiazoles have shown antimicrobial properties. The introduction of specific substituents on the oxadiazole ring can enhance the antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Screening

A series of novel oxadiazole derivatives were evaluated for their antimicrobial activity, revealing that certain compounds displayed significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that specific functional groups are critical for enhancing antimicrobial efficacy .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, certain 1,3,4-oxadiazole derivatives have been shown to inhibit α-amylase activity, which is relevant in the context of diabetes management. This inhibition can lead to reduced glucose absorption in the intestines.

Case Study: α-Amylase Inhibition

In a focused study on enzyme inhibition, specific oxadiazole derivatives were synthesized and evaluated for their α-amylase inhibitory activity. The most potent derivative exhibited an IC50 value indicating effective inhibition compared to standard drugs used in diabetes treatment .

Neuroprotective Effects

Emerging research suggests that some derivatives may possess neuroprotective properties. The modulation of neuroinflammatory pathways through these compounds could lead to therapeutic strategies for neurodegenerative diseases.

Case Study: Neuroprotection

Research has indicated that certain oxadiazole-containing compounds can protect neuronal cells from oxidative stress-induced apoptosis. This effect was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses within neuronal cells .

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes selective oxidation under controlled conditions. For example:

Reagent/ConditionsMajor ProductYieldSource
KMnO₄ (acidic conditions)Furan-2-carboxylic acid derivative68–72%
Ozone (O₃), then H₂O₂5-Hydroxymethylfurfural (HMF) analogs55%
  • Mechanistic Insight : Oxidation typically targets the electron-rich furan ring, forming carboxylic acids or ketones depending on the oxidizing agent. The spiro-quinazoline core remains intact under mild conditions .

Reduction Reactions

The quinazoline ring can be reduced to dihydroquinazoline derivatives:

Reagent/ConditionsMajor ProductYieldSource
NaBH₄ (ethanol, 60°C)Dihydroquinazoline-4-one85%
H₂ (Pd/C, 1 atm)Tetrahydroquinazoline derivative78%
  • Key Observation : Sodium borohydride selectively reduces the C=N bond in the quinazoline ring without affecting the furan or alkyne groups .

Nucleophilic Substitution

The prop-2-ynyl group and quinazoline ring participate in substitution reactions:

Reagent/ConditionsReaction SiteMajor ProductYieldSource
Primary amines (DMF, 80°C)Prop-2-ynyl terminusPropargylamine derivatives65–90%
Grignard reagents (THF)Quinazoline C-2Alkylated quinazoline analogs70%
  • Example : Reaction with methylamine yields 3-(furan-2-ylmethyl)-1'-(prop-2-ynylamino)spiro derivatives .

Cycloaddition and Annulation

The alkyne group enables [2+2] or [3+2] cycloadditions:

Reagent/ConditionsReaction TypeMajor ProductYieldSource
CuI, azides (Click Chemistry)Huisgen cycloadditionTriazole-linked spiro compounds92%
Rh(III) catalysts, COCarbonylative annulationFused polycyclic quinazolines82%
  • Notable Application : Rhodium-catalyzed annulation with sulfoxonium ylides generates isoquinolino[1,2-b]quinazolinones .

Acylation :

Reagent/ConditionsProductYieldSource
Acetic anhydride (reflux)Acetylated furan derivatives88%

Hydrolysis :

Reagent/ConditionsProductYieldSource
NaOH (aqueous, 100°C)Hydrolyzed piperidine ring60%

Comparative Reactivity Analysis

Reaction TypeQuinazoline ReactivityFuran ReactivityAlkyne Reactivity
OxidationLowHighModerate
Nucleophilic SubstitutionModerate (C-2, C-4)LowHigh (terminal)
ReductionHigh (C=N bond)LowLow
  • Structural Influence : The spiro configuration sterically hinders reactions at the piperidine ring, directing reactivity toward the quinazoline and alkyne groups .

Limitations and Challenges

  • Steric Hindrance : Bulk substituents on the spiro system reduce reaction rates .

  • Side Reactions : Competing pathways (e.g., over-oxidation of furan) require precise stoichiometric control .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Oxadiazole Ring

The 3-methoxyphenyl substituent on the oxadiazole ring distinguishes the target compound from analogs with para-substituted aryl groups. For example:

  • Compound 9g (1-methyl-3-ethyl-4-chloro-N-〔5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-5-carboxamide) exhibits 100% insecticidal activity against Aphis medicaginis at 500 μg/mL .
  • Compound 6k () incorporates a pyrimidine-linked oxadiazole, demonstrating that heterocyclic extensions can diversify bioactivity profiles (e.g., antibacterial or kinase inhibition) .
Table 1: Substituent Impact on Oxadiazole Derivatives
Compound Oxadiazole Substituent Key Bioactivity IC50 or Activity (%)
Target Compound 3-Methoxyphenyl Not explicitly reported*
9g 4-Methylphenyl Insecticidal (Aphis medicaginis) 100% at 500 μg/mL
8q Indole-linked α-Glucosidase inhibition 49.71 ± 0.19 µM
6k Pyrimidine Anticancer (cell line-dependent) Not specified

*Bioactivity inferred from structural analogs.

Pyrazole Core Modifications

The isopropyl group at the pyrazole N1 position in the target compound contrasts with other derivatives:

  • Razaxaban (): Features a trifluoromethyl group and an aminobenzisoxazole substituent, contributing to its potency as a factor Xa inhibitor (IC50 < 1 nM) .
  • Compound 3a–3p (): Derivatives with chloro, cyano, and aryl groups on the pyrazole show yields of 62–71% and melting points of 123–183°C, indicating that substituents influence crystallinity and synthetic accessibility .
Table 2: Pyrazole Substituent Comparisons
Compound Pyrazole Substituents Yield (%) Melting Point (°C)
Target Compound 1-Isopropyl, 5-carboxamide
3a 1-Phenyl, 4-cyano 68 133–135
3d 1-(4-Fluorophenyl), 4-cyano 71 181–183
Razaxaban 3-Trifluoromethyl, 1-benzisoxazole

Q & A

Q. What are the established synthetic routes for 1-isopropyl-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide, and what key reagents are involved?

The synthesis typically involves cyclization reactions to form the 1,3,4-oxadiazole ring. A common approach includes:

  • Step 1 : Condensation of a substituted benzoic acid hydrazide with a pyrazole carbonyl intermediate under reflux using phosphorus oxychloride (POCl₃) as a cyclizing agent. This is analogous to methods used for similar oxadiazole derivatives .
  • Step 2 : Introduction of the 3-methoxyphenyl group via nucleophilic substitution or coupling reactions. Evidence from pyrazole-oxadiazole hybrids suggests K₂CO₃ in DMF as a base for thiol-alkylation or aryl coupling .
  • Characterization : IR, NMR, and mass spectrometry are standard for structural validation, as seen in pyrazole-carboxamide analogs .

Q. How are spectral contradictions resolved during structural characterization of this compound?

Discrepancies in NMR or IR data (e.g., unexpected peaks or shifts) are addressed by:

  • Comparative analysis : Cross-referencing with structurally similar compounds, such as pyrazole-4-carboxylic acid derivatives, where theoretical calculations (DFT) are used to predict spectral profiles and reconcile experimental observations .
  • Advanced techniques : Employing 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions influenced by the 3-methoxyphenyl moiety .

Q. What is the rationale for incorporating the 3-methoxyphenyl group in the oxadiazole ring?

The 3-methoxyphenyl group enhances electron-donating effects and lipophilicity , which are critical for:

  • Bioactivity : Improved binding to hydrophobic pockets in enzyme targets, as observed in analogs with methoxy-substituted aryl groups .
  • Stability : Methoxy groups reduce oxidative degradation, a factor highlighted in stability studies of pyrazole derivatives .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

The ICReDD framework ( ) integrates quantum chemical calculations and machine learning to:

  • Predict reaction pathways : Simulate energy barriers for cyclization steps (e.g., POCl₃-mediated oxadiazole formation) to identify optimal conditions.
  • Screen reagents : Evaluate alternatives to POCl₃ (e.g., PCl₅ or thionyl chloride) for greener or higher-yield protocols.
  • Experimental validation : Narrow down conditions (temperature, solvent) using computational outputs, reducing trial-and-error experimentation .

Q. What strategies address low yields in the final cyclization step of the 1,3,4-oxadiazole ring?

Yield optimization may involve:

  • Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate cyclization.
  • Statistical design of experiments (DoE) : Applying factorial designs to assess interactions between variables (e.g., temperature, stoichiometry). For example, a Central Composite Design (CCD) could optimize POCl₃ concentration and reaction time .
  • In situ monitoring : Techniques like FT-IR or HPLC track intermediate formation and guide endpoint determination .

Q. How do solvent polarity and substituent effects influence the compound’s reactivity in cross-coupling reactions?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, critical for attaching the 3-methoxyphenyl group. Evidence from thiadiazole syntheses shows DMSO/water mixtures improve crystallinity post-reaction .
  • Substituent effects : Electron-withdrawing groups on the pyrazole ring (e.g., carboxamide) enhance electrophilicity at the oxadiazole C-2 position, facilitating nucleophilic attacks .

Q. What methodologies validate the compound’s biological target engagement in enzyme inhibition studies?

  • Molecular docking : Use AutoDock or Schrödinger Suite to predict binding modes with targets like COX-2 or kinases, leveraging crystallographic data from pyrazole-carboxamide complexes .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry, as demonstrated for similar triazole-carboxamides .

Q. How are stability and degradation profiles assessed under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-MS to identify degradation products. Protocols from pyrazole-4-carboxylic acid studies are adaptable .
  • Accelerated stability testing : Store samples at 40°C/75% RH and monitor changes via PXRD to detect polymorphic transitions .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical (DFT) and experimental dipole moments?

  • Solvent correction : Apply the Polarizable Continuum Model (PCM) in DFT calculations to account for solvent effects, which often explain deviations in polar compounds like carboxamides .
  • Conformational sampling : Use molecular dynamics (MD) to explore rotameric states of the isopropyl group, which impact dipole measurements .

Q. What causes inconsistent bioactivity data across cell-based assays?

Potential factors include:

  • Cellular uptake variability : Assess logP values (experimental vs. predicted) to correlate lipophilicity with membrane permeability.
  • Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes) to identify rapid degradation, as seen in pyrazole-thiadiazole hybrids .

Methodological Resources

  • Synthetic protocols : Cyclization with POCl₃ , thiol-alkylation in DMF .
  • Computational tools : ICReDD for reaction optimization , AutoDock for docking .
  • Analytical techniques : 2D NMR , HPLC-MS , PXRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.